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molecular formula C7H7BrN2O2S B8740357 2-Acetamido-5-bromothiophene-3-carboxamide CAS No. 412914-59-1

2-Acetamido-5-bromothiophene-3-carboxamide

Cat. No. B8740357
M. Wt: 263.11 g/mol
InChI Key: MJYJHRNJMAIUGE-UHFFFAOYSA-N
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Patent
US07375131B2

Procedure details

2-Acetylamino-thiophene-3-carboxylic acid amide (3.89 g, 27.4 mmol) was suspended in the aqueous solution of sodium acetate (2.47 g, 30.1 mmol)(136 mL). Bromine (1.4 mL, 27.4 mmol) was added dropwise to the solution. The resulting solution was stirred under nitrogen overnight. Once the LC-MS showed no remaining starting materials, the reaction mixture was then filtered and washed with water (50 mL). The filtrate was then purified utilizing a Gilson preparative. HPLC to give the above titled compound as a brown solid (1 g, 13.8%). LC-MS [M+H]+ m/z 263.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Yield
13.8%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])(=[O:3])[CH3:2].C([O-])(=O)C.[Na+].[Br:18]Br>>[C:1]([NH:4][C:5]1[S:6][C:7]([Br:18])=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
C(C)(=O)NC=1SC=CC1C(=O)N
Step Two
Name
Quantity
136 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was then filtered
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was then purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=CC1C(=O)N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 13.8%
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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